![molecular formula C12H9F3S B14185406 [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol CAS No. 838837-35-7](/img/structure/B14185406.png)
[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanethiol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to thiolation using a thiolating agent like methanethiol under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the thiol group. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[6-(Trifluoromethyl)naphthalen-2-ol]: Similar structure but with a hydroxyl group instead of a methanethiol group.
[6-(Trifluoromethyl)naphthalen-2-amine]: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is unique due to the presence of both trifluoromethyl and methanethiol groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs .
Properties
CAS No. |
838837-35-7 |
|---|---|
Molecular Formula |
C12H9F3S |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
[6-(trifluoromethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H9F3S/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6,16H,7H2 |
InChI Key |
VKMCBGRPJLOJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
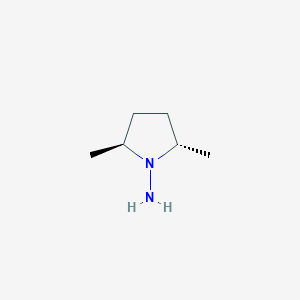

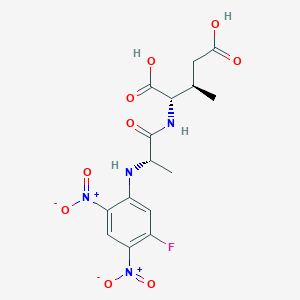
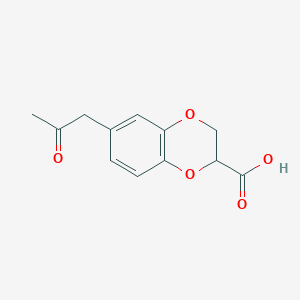
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
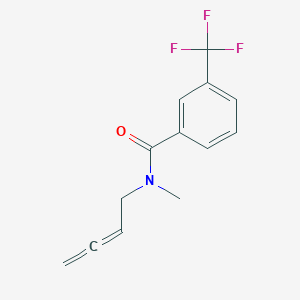
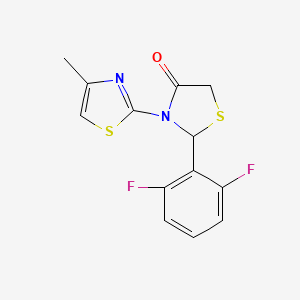
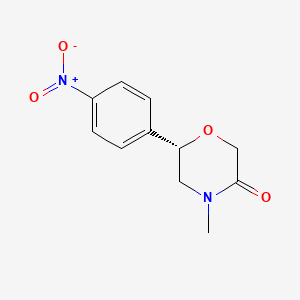
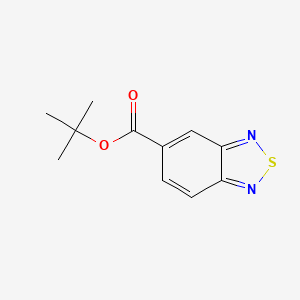
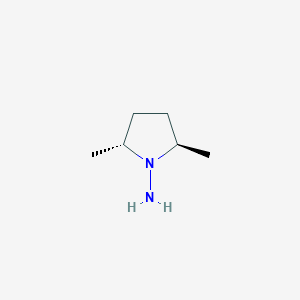
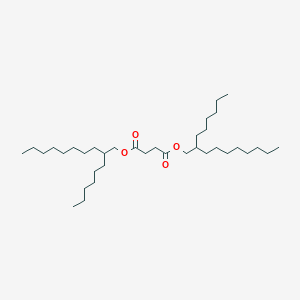
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
